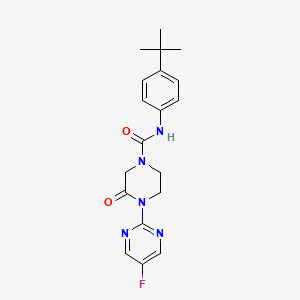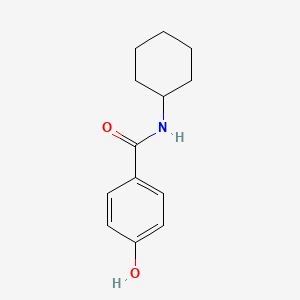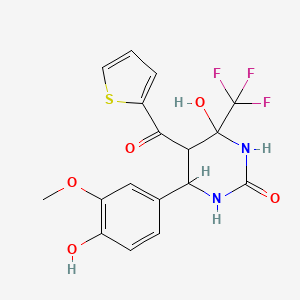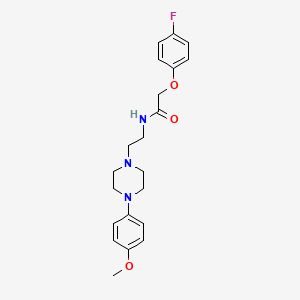![molecular formula C14H14ClN5 B2722343 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine CAS No. 2309447-00-3](/img/structure/B2722343.png)
4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine” is a chemical compound with the CAS Number: 2309447-00-3 . It has a molecular weight of 287.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H14ClN5. More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Multicomponent Reactions for Scaffold Construction
Quinazoline derivatives, including those related to the specified compound, have been synthesized through multicomponent reactions involving palladium-catalyzed processes. For example, a study described the preparation of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds via a one-pot process, demonstrating an efficient method for constructing complex molecular architectures with potential biological activities (Keivanloo et al., 2018).
Cytotoxic Activities
Compounds structurally related to 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine have been evaluated for their cytotoxic activities. For instance, 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives were synthesized, showing notable cytotoxic activities and serving as a lead for designing potent CDK inhibitors with anti-cancer properties (Vilchis-Reyes et al., 2010).
Histamine Receptor Antagonism
Quinazoline derivatives have also been investigated for their potential as histamine receptor inverse agonists, indicating their use in exploring therapeutic targets for inflammation and related diseases. A scaffold hopping approach led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists, highlighting the versatility of quinazoline scaffolds in drug discovery (Smits et al., 2008).
Antihistaminic Agents
Further research into quinazolinone derivatives revealed their potential as H1-antihistaminic agents. Novel triazoloquinazolinones were synthesized and evaluated for in vivo H1-antihistaminic activity, showing significant protective effects against histamine-induced bronchospasm (Alagarsamy et al., 2008).
Chemopreventive Studies
Quinazoline derivatives have been studied for their chemopreventive properties against carcinogenesis induced by heterocyclic amine mutagens found in cooked meats. Such studies aim to identify and understand mechanisms of action for potential chemopreventive agents (Xu & Dashwood, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORFFCDSKWGPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C2=NC3=CC=CC=C3C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2722262.png)

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)



![(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2722271.png)
![1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2722272.png)
![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)


